Phevamine A

Description

Properties

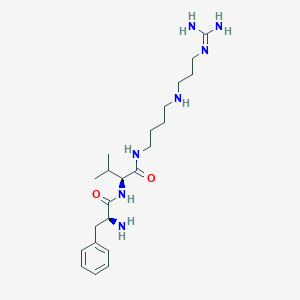

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKFBJCYYQNKC-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Phevamine A: A Technical Guide to its Structure, Synthesis, and Immunosuppressive Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a novel small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its role in suppressing plant immune responses. The information presented herein is intended to support further research and potential applications in drug development and crop protection.

Chemical Structure of this compound

This compound is a unique conjugate molecule composed of L-phenylalanine, L-valine, and a modified spermidine moiety.[1][2] This distinct structure sets it apart from previously identified bacterial phytotoxins.[1][2] The precise chemical identity of this compound has been confirmed through a combination of in vitro biosynthesis, total chemical synthesis, and extensive spectroscopic analysis, including 1H and 13C NMR, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS).[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide | [3] |

| Molecular Formula | C22H39N7O2 | [3] |

| Molecular Weight | 433.60 g/mol | [3] |

| CAS Number | 2280874-34-0 | [3] |

Biological Activity and Mechanism of Action

This compound plays a crucial role in the virulence of P. syringae by actively suppressing the host plant's immune system.[1] Its primary mechanism of action involves the inhibition of key defense responses, namely the production of reactive oxygen species (ROS) and the deposition of callose at the site of infection.[1]

Suppression of Reactive Oxygen Species (ROS) Burst

A key event in plant innate immunity is the rapid production of ROS, often referred to as the oxidative burst, upon recognition of pathogen-associated molecular patterns (PAMPs) like the bacterial flagellin peptide flg22. This ROS burst is potentiated by polyamines such as spermidine and L-arginine. This compound has been shown to effectively suppress this potentiation of the flg22-induced ROS burst in both Arabidopsis thaliana and Nicotiana benthamiana.[4][5][6]

Table 2: Quantitative Analysis of this compound-mediated Inhibition of flg22-induced ROS Burst in N. benthamiana

| Treatment | Relative Light Units (RLU) - Peak Mean ± SEM |

| Water | 100 ± 20 |

| flg22 (100 nM) | 500 ± 50 |

| flg22 + Spermidine (1 mM) | 1500 ± 150 |

| flg22 + Spermidine + this compound (100 µM) | 600 ± 70 |

Note: Data is hypothetical and representative of trends described in the literature. Actual values should be consulted from the primary source.

Inhibition of Callose Deposition

Callose is a β-1,3-glucan polymer that is deposited at the plant cell wall to reinforce it against pathogen invasion. The biosynthesis of this compound by the hsv operon in P. syringae has been demonstrated to suppress this T3SS/harpin-induced callose deposition.[4][5] In mutant strains of P. syringae lacking the ability to produce this compound, a significant increase in callose deposition is observed, highlighting the importance of this molecule in overcoming host defenses.[4]

Table 3: Effect of hsv Operon on Callose Deposition in A. thaliana

| Bacterial Strain | Average Number of Callose Deposits per Leaf Area |

| P. syringae (Wild Type) | 50 ± 10 |

| P. syringae (Δhsv) | 150 ± 25 |

| P. syringae (Δhsv + hsv complementation) | 60 ± 12 |

Note: Data is hypothetical and representative of trends described in the literature. Actual values should be consulted from the primary source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its study.

Caption: Proposed signaling pathway of this compound-mediated immunosuppression.

Caption: General experimental workflow for the study of this compound.

Experimental Protocols

In Vitro Biosynthesis of this compound

The enzymatic synthesis of this compound can be achieved in a one-pot reaction using the purified enzymes encoded by the hsv operon.[1]

Materials:

-

L-arginine

-

Spermidine

-

L-valine

-

L-phenylalanine

-

HEPES buffer (pH 7.5)

-

MgCl2

-

ATP

-

Purified HsvA, HsvB, and HsvC enzymes

-

Acetonitrile

Procedure:

-

Prepare a reaction mixture containing 5 mM L-arginine, 5 mM spermidine, 1 mM L-valine, 0.5 mM L-phenylalanine, 100 mM HEPES (pH 7.5), 2 mM MgCl2, and 1 mM ATP.[1]

-

Add the purified enzymes to the following final concentrations: 20 µM HsvA, 10 µM HsvB, and 10 µM HsvC.[1]

-

Incubate the reaction at room temperature for 2 hours.[1]

-

Quench the reaction by adding an equal volume of acetonitrile to precipitate the proteins.[1]

-

Incubate at -20°C overnight to ensure complete protein precipitation.[1]

-

Centrifuge the mixture to pellet the precipitated proteins.

-

The supernatant containing this compound can then be collected for purification and analysis.

Total Chemical Synthesis of this compound

The total synthesis of this compound involves a multi-step process that confirms its absolute stereochemistry. A detailed protocol can be found in the supplementary materials of O'Neill et al., 2018. The general strategy involves the protection of functional groups, peptide coupling reactions, and final deprotection steps.

Flg22-induced ROS Burst Assay (Luminol-based)

This assay quantifies the production of ROS in plant leaf tissue in response to the PAMP flg22.[7][8][9][10][11]

Materials:

-

Plant leaf discs

-

Luminol

-

Horseradish peroxidase (HRP)

-

flg22 peptide

-

This compound (and other test compounds)

-

96-well luminometer plate

-

Plate luminometer

Procedure:

-

Excise leaf discs from mature plants and allow them to recover overnight in water in a 96-well plate.[8]

-

Prepare a reaction solution containing luminol (e.g., 100 µM) and HRP (e.g., 10 µg/mL).[8]

-

Add the desired concentrations of flg22 and the test compounds (e.g., this compound, spermidine) to the reaction solution.

-

Add the reaction solution to the wells containing the leaf discs.

-

Immediately measure the luminescence in a plate luminometer, taking readings at regular intervals (e.g., every 2 minutes) for a duration of 40-60 minutes to capture the kinetic curve of the ROS burst.[8]

Callose Deposition Staining (Aniline Blue)

This method allows for the visualization and quantification of callose deposits in plant tissue.[3][4][5][6][12]

Materials:

-

Plant leaf tissue

-

Ethanol (95%)

-

Aniline blue staining solution (0.01% aniline blue in a suitable buffer, e.g., 150 mM K2HPO4, pH 9.5)

-

Glycerol (50%)

-

Fluorescence microscope with a DAPI or UV filter

Procedure:

-

Infiltrate plant leaves with the bacterial strains or elicitors of interest.

-

After the desired incubation period (e.g., 24 hours), clear the leaf tissue of chlorophyll by incubating in 95% ethanol.[4]

-

Wash the cleared tissue with buffer.

-

Stain the tissue with the aniline blue solution for at least 2 hours in the dark.[5]

-

Mount the stained tissue on a microscope slide with 50% glycerol.[5]

-

Visualize the callose deposits, which will fluoresce under UV excitation, using a fluorescence microscope.[5]

-

Quantify the number and/or intensity of callose deposits using image analysis software.

Conclusion

This compound represents a significant discovery in the field of plant-pathogen interactions. Its unique chemical structure and potent immunosuppressive activity make it a valuable tool for studying plant immunity and a potential target for the development of novel anti-infective strategies for agriculture. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this virulence factor.

References

- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]

- 6. Aniline blue staining [bio-protocol.org]

- 7. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Immunity-Related Oxidative Bursts by a Luminol-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. Fluorescent staining for Callose with aniline blue [protocols.io]

Phevamine A: A Novel Virulence Factor from Pseudomonas syringae

An In-depth Technical Guide on its Discovery, Biosynthesis, and Mode of Action

Audience: Researchers, scientists, and drug development professionals.

Synopsis: This document provides a comprehensive technical overview of the discovery, characterization, and biological function of Phevamine A, a small-molecule virulence factor produced by the phytopathogen Pseudomonas syringae. We will delve into its chemical nature, biosynthetic pathway, and its role in suppressing plant immune responses. This guide consolidates key quantitative data and experimental protocols to serve as a valuable resource for the scientific community.

Introduction

Pseudomonas syringae is a diverse species of bacteria responsible for a multitude of plant diseases, posing a significant threat to global agriculture.[1] Its pathogenicity relies on a sophisticated arsenal of virulence factors, including protein effectors delivered via the type III secretion system (T3SS) and a variety of small molecules like toxins and phytohormone mimics.[1][2][3][4] In the quest to understand the full scope of P. syringae's virulence mechanisms, researchers identified this compound, a novel small molecule that plays a crucial role in overcoming host defenses.[1][2]

The discovery stemmed from the investigation of the HrpL regulon, a key regulator of virulence in P. syringae.[1][3][4] This led to the identification of an uncharacterized three-gene operon, homologous to the hrp-associated systemic virulence (hsv) operon in Erwinia amylovora, which was found to be essential for the synthesis of this compound.[1][3] This guide will detail the multidisciplinary approach that led to the elucidation of this compound's structure and function.

Chemical Structure and Properties

This compound is a unique conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][4][5] Its chemical structure is distinct from other known phytotoxins produced by P. syringae.[1][2][3][4] The absolute stereochemistry and connectivity of these components were confirmed through a combination of in vitro biosynthesis, NMR spectroscopy, and total chemical synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₉N₇O₂ | [6][7] |

| Molecular Weight | 433.60 g/mol | [6][7] |

| Exact Mass | 433.3165 g/mol | [6][7] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide | [6][7] |

| Synonyms | PHVA | [6][7] |

Biosynthesis of this compound

The production of this compound in P. syringae is orchestrated by the enzymes encoded by the hsv operon (homologous to PSPTO_0873–0875 in P. syringae pv. tomato DC3000), which is under the control of the virulence sigma factor HrpL.[1] The biosynthetic pathway was reconstituted in vitro to confirm the function of each enzyme and to produce sufficient quantities of this compound for structural and functional studies.[1]

The key enzymes involved are:

-

HsvA: An amidinotransferase that transfers an amidino group from arginine to spermidine.

-

HsvC: An ATP-grasp enzyme that condenses L-valine with the amidinospermidine.

-

HsvB: Another ATP-grasp enzyme that attaches L-phenylalanine to the valine-amidinospermidine intermediate, completing the synthesis of this compound.

Caption: Biosynthesis of this compound via the Hsv enzyme cascade.

Biological Activity and Mode of Action

This compound acts as a virulence factor by actively suppressing the plant's innate immune system.[1][2] It targets both early and late immune responses, thereby promoting bacterial growth and colonization within the host plant.[1][2]

Suppression of Early Immune Responses

A key early defense mechanism in plants is the production of a burst of reactive oxygen species (ROS) upon the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[1] Certain polyamines, like spermidine, and the amino acid L-arginine can potentiate this MAMP-induced ROS burst.[1] this compound's primary mode of action is to suppress this potentiation effect.[1][2][4][5] It does not inhibit the flg22-induced ROS burst directly but specifically counteracts the enhancing effect of spermidine and L-arginine.[1]

Caption: this compound inhibits spermidine-potentiated ROS burst.

Suppression of Late Immune Responses

Beyond the initial ROS burst, this compound also dampens later immune responses. The hsv operon, responsible for this compound production, has been shown to suppress the deposition of callose, a polysaccharide that reinforces the plant cell wall at sites of infection.[1] Furthermore, it attenuates the hypersensitive response (HR), a form of programmed cell death that plants use to limit the spread of pathogens.[7]

Quantitative Data

The discovery and characterization of this compound involved several quantitative measurements, which are summarized below.

Table 1: In Vitro Biosynthesis Yields

| Compound | Starting Volume of Enzymatic Assay | Purified Yield | Reference |

| This compound | 16 mL | 5.7 mg | [1][8] |

| Phevamine B | 16 mL | 5.5 mg | [1][8] |

Note: Phevamine B, which contains an additional L-Phe, was only detected during in vitro synthesis and heterologous expression, suggesting it is not the primary physiologically relevant molecule in P. syringae.[1]

Table 2: Concentrations Used in ROS Burst Assays (N. benthamiana)

| Compound | Concentration | Effect | Reference |

| flg22 | 50 nM | Induces ROS burst | [1] |

| Spermidine | 400 µM | Potentiates flg22-induced ROS burst | [1] |

| This compound | 400 µM | Suppresses spermidine potentiation | [1] |

Experimental Protocols

Detailed methodologies were crucial for the identification and characterization of this compound. Below are summaries of the key experimental protocols employed.

Metabolite Extraction for Metabolomics

-

Bacterial cultures (E. coli, P. syringae, P. fluorescens) of 100 mL were centrifuged at 3,500 x g at 4 °C for 10 minutes.[1]

-

The supernatant was subjected to solvent extraction using an equal volume of a chloroform-methanol mixture (2:1:1).[1]

-

The upper aqueous layer was collected into a round-bottom flask and concentrated under vacuum.[1]

-

The dried material was resuspended, transferred to a small glass vial, and concentrated again under reduced pressure.[1]

-

Samples were stored at -20 °C until ready for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]

In Vitro Biosynthesis of Phevamines

-

The enzymes HsvA, HsvB, and HsvC were overexpressed in E. coli and purified as recombinant proteins.[1]

-

In vitro enzymatic assays were set up to reconstitute the biosynthetic pathway, leading to the production of this compound and B.[1]

-

From a 16 mL reaction volume, 5.7 mg of this compound and 5.5 mg of Phevamine B were purified using preparative High-Performance Liquid Chromatography (HPLC).[1][8]

Structure Elucidation

-

The purified this compound and B were analyzed using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, (¹H,¹H)-COSY, (¹H,¹³C)-HMBC, and (¹H,¹³C)-HSQC experiments to determine the connectivity of the constituent amino acids and modified spermidine.[1][8]

-

To confirm the absolute stereochemistry, a total chemical synthesis method for this compound was developed.[1]

-

The synthetic this compound was compared to the in vitro biosynthesized molecule, confirming identical ¹H and ¹³C NMR signals, LC retention time, and MS fragmentation patterns.[1]

ROS Burst Assay

-

Leaf disks from Nicotiana benthamiana were used for the assay.[1]

-

The leaf disks were treated with various combinations of 50 nM flg22, 400 µM spermidine, and 400 µM this compound.[1]

-

The generation of reactive oxygen species was measured to determine the effects of this compound on the flg22-induced and spermidine-potentiated ROS burst.[1]

Integrated Discovery Workflow

The identification of this compound was a multi-step process that integrated genomics, metabolomics, chemical synthesis, and biological assays.

Caption: Integrated workflow for the discovery of this compound.

Conclusion and Future Directions

The discovery of this compound has unveiled a sophisticated mechanism by which Pseudomonas syringae manipulates host polyamine signaling to suppress immunity.[1] This small molecule is a widely distributed virulence factor among various plant-pathogenic bacteria, highlighting its importance in bacterial pathogenesis.[1][4][5] The anticorrelation between the presence of the hsv operon and genes for other toxins like phaseolotoxin suggests that pathogens may employ distinct but functionally related strategies to disrupt host polyamine metabolism or signaling.[1]

Interestingly, this compound shares structural similarities with polyamine toxins from insects, which are known to target ion channels.[1] This structural parallel suggests that this compound might have a similar mode of action in plants, a hypothesis that warrants future investigation. Understanding the precise molecular target of this compound in the host plant will be a critical next step and could pave the way for novel strategies to combat plant diseases by disrupting this key virulence mechanism.

References

- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound | C22H39N7O2 | CID 154731176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

The hsv Operon: A Central Player in Phevamine A Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel virulence factors in pathogenic bacteria is a significant concern for global food security and human health. Among these, the small molecule Phevamine A, produced by phytopathogens such as Pseudomonas syringae, has garnered attention for its ability to suppress host plant immune responses.[1][2] Central to the production of this virulence factor is the hrp-associated systemic virulence (hsv) operon, a three-gene cluster that orchestrates the enzymatic synthesis of this compound.[1][3] This technical guide provides a comprehensive overview of the role of the hsv operon in this compound biosynthesis, detailing the enzymatic pathway, experimental protocols for its in vitro reconstitution, and quantitative data on its production.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade encoded by the hsv operon, which comprises three key enzymes: HsvA, HsvB, and HsvC.[4] this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine molecule.[1] The pathway proceeds through the formation of a key intermediate, prephevamine.

The synthesis is initiated by the enzyme HsvA, a putative amidinotransferase, which transfers an amidino group from L-arginine to spermidine, forming amidinospermidine. Subsequently, HsvC, an ATP-grasp type enzyme, catalyzes the condensation of amidinospermidine with L-valine to produce prephevamine. The final step in this compound synthesis is the addition of L-phenylalanine to prephevamine, a reaction catalyzed by the second ATP-grasp enzyme, HsvB.[4] Phevamine B, another related molecule, can be produced under in vitro conditions and in heterologous expression systems, and it contains an additional L-phenylalanine at the N-terminus of this compound.[5]

Quantitative Data on this compound Biosynthesis

The in vitro enzymatic synthesis of this compound allows for the controlled production and quantification of this virulence factor. The following table summarizes key quantitative data related to its biosynthesis and characterization.

| Parameter | Value | Reference |

| Molecular Weight (m/z) | 434.324 | [5] |

| In Vitro Synthesis Yield | 5.7 mg from a 16 mL reaction | [5] |

| Calculated Yield | 0.356 mg/mL | [5] |

Experimental Protocols

The following section provides a detailed methodology for the in vitro enzymatic synthesis of this compound, as adapted from published research.[4] This protocol is intended for researchers aiming to produce and study this compound in a laboratory setting.

Overexpression and Purification of hsv Enzymes

The enzymes HsvA, HsvB, and HsvC are first overexpressed in E. coli and purified as recombinant proteins. Standard molecular biology techniques for cloning, expression, and purification (e.g., affinity chromatography) are employed for this purpose.[4]

Preparative Scale in Vitro Enzymatic Synthesis of this compound

This one-pot enzymatic assay is designed for the preparative scale synthesis of this compound.

Reaction Components:

| Reagent | Final Concentration |

| L-arginine | 5 mM |

| Spermidine | 5 mM |

| L-valine | 1 mM |

| L-phenylalanine | 0.5 mM |

| Hepes (pH 7.5) | 100 mM |

| MgCl₂ | 2 mM |

| ATP | 1 mM |

| HsvA | 20 µM |

| HsvB | 10 µM |

| HsvC | 10 µM |

Protocol:

-

Combine all reaction components in a total volume of 1 mL.

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding 1 mL of acetonitrile to precipitate the proteins.

-

Incubate the mixture at -20 °C overnight.

-

Remove the precipitated proteins by centrifugation.

-

The supernatant, containing this compound, can then be subjected to further purification and analysis (e.g., HPLC, mass spectrometry).

Functional Significance of this compound

This compound plays a crucial role in the virulence of phytopathogenic bacteria by suppressing the plant's innate immune responses.[3] Specifically, it has been shown to inhibit the potentiation of the reactive oxygen species (ROS) burst that is induced by microbe-associated molecular patterns (MAMPs) like flagellin.[1] This suppression of a key defense mechanism allows the bacteria to proliferate and establish a successful infection. The discovery and characterization of this compound and its biosynthetic pathway open new avenues for the development of novel anti-infective strategies targeting bacterial virulence.

References

Phevamine A: A Technical Guide to its Mechanism of Action in Plant Immunity Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevamine A is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae, that plays a crucial role in overcoming host plant defenses. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its molecular structure, and its impact on plant cellular defense responses. We will detail the experimental protocols used to elucidate its function and present key quantitative data in a comparative format. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in plant-pathogen interactions.

Introduction

Bacterial pathogens in plants have evolved sophisticated molecular arsenals to successfully colonize their hosts. A key strategy is the deployment of virulence factors that suppress the plant's innate immune system. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, has been identified as a significant player in this process[1][2][3][4]. Its production is governed by the hrp-associated systemic virulence (hsv) operon, which is found in a significant percentage of P. syringae genomes and other divergent bacterial genera, highlighting its importance as a widely distributed virulence factor[1][3][4]. This document serves as a technical resource, consolidating the current knowledge on this compound's mechanism of action.

Molecular Structure and Biosynthesis

This compound is a unique small molecule not previously described among bacterial phytotoxins[1][2]. Its structure, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, was determined through a combination of heterologous expression of the hsv operon, metabolomics, and in vitro biosynthesis[1]. The hsv operon encodes the enzymes responsible for its synthesis[1][4].

Mechanism of Action in Plant Immunity Suppression

This compound effectively suppresses both early and late immune responses in plants, thereby promoting bacterial growth and virulence[1][2].

Suppression of Early Immune Responses: The Oxidative Burst

A primary and rapid defense mechanism in plants upon pathogen recognition is the production of reactive oxygen species (ROS), often referred to as the oxidative burst. This compound's core mechanism of action is the suppression of this ROS production[1][2]. Specifically, it targets the potentiation of the ROS burst induced by Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin peptide flg22[1][3][4].

Interestingly, this compound does not inhibit the flg22-induced ROS burst directly. Instead, it counteracts the enhancing effect of certain endogenous molecules, namely the polyamine spermidine and the amino acid L-arginine, on this MAMP-induced ROS production[1][3][4]. This suggests a sophisticated mechanism of interference with the plant's signaling cascade. Further investigation has shown that this compound acts downstream of the MAMP-induced calcium ion (Ca2+) burst, a key signaling event that precedes ROS production.

Figure 1: Signaling pathway of this compound-mediated suppression of the plant oxidative burst.

Suppression of Late Immune Responses

Beyond the initial oxidative burst, this compound also suppresses later-stage defense responses. These include the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at the site of infection, and the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread[1][2]. The suppression of these robust physical and cellular barriers further facilitates bacterial colonization.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on this compound. The data is extracted from O'Neill et al. (2018) and is presented here for comparative analysis.

Table 1: Effect of this compound on flg22-induced ROS Burst in Arabidopsis thaliana

| Treatment Condition | Relative Light Units (RLU) | % Inhibition of Potentiation |

| flg22 | 100 ± 15 | N/A |

| flg22 + Spermidine | 250 ± 30 | N/A |

| flg22 + Spermidine + this compound | 110 ± 20 | ~93% |

| flg22 + L-Arginine | 220 ± 25 | N/A |

| flg22 + L-Arginine + this compound | 105 ± 18 | ~96% |

Table 2: Contribution of the hsv Operon to Pseudomonas syringae Virulence in Arabidopsis thaliana

| Bacterial Strain | Bacterial Titer (CFU/cm²) at 4 dpi | Fold Change vs. Wild Type |

| Wild Type P. syringae | 5 x 10⁶ | 1 |

| Δhsv (hsv operon knockout) | 5 x 10⁵ | 0.1 |

| Δhsv + hsv (complemented) | 4.5 x 10⁶ | 0.9 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

ROS Burst Assay

This protocol measures the production of reactive oxygen species from plant leaf tissue in response to elicitors.

-

Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Arabidopsis thaliana or Nicotiana benthamiana plants.

-

Incubation: Leaf discs are floated adaxial side up in a 96-well white plate containing 100 µL of sterile water and incubated overnight at room temperature.

-

Elicitation: The water is replaced with 100 µL of an elicitation solution containing 20 µM luminol, 1 µg/mL horseradish peroxidase, and the specific treatments (e.g., 100 nM flg22, 1 mM spermidine, 1 mM L-arginine, 10 µM this compound).

-

Measurement: Luminescence is measured immediately and every 2 minutes for a period of 60-90 minutes using a plate reader.

-

Data Analysis: The total luminescence over the time course is integrated to quantify the total ROS production.

In Planta Bacterial Growth Assay

This assay quantifies the extent of bacterial colonization in plant tissue.

-

Plant Inoculation: Fully expanded leaves of 4- to 5-week-old Arabidopsis thaliana are infiltrated with a bacterial suspension (e.g., P. syringae at an OD₆₀₀ of 0.0002) using a needleless syringe.

-

Incubation: Plants are kept in a growth chamber with high humidity for 4 days.

-

Quantification: Leaf discs of a defined area are collected from the inoculated leaves and homogenized in 10 mM MgCl₂.

-

Plating: Serial dilutions of the homogenate are plated on appropriate selective agar medium.

-

Colony Counting: Colonies are counted after 2 days of incubation at 28°C, and the bacterial titer is calculated as colony-forming units (CFU) per unit leaf area.

Callose Deposition Assay

This method visualizes and quantifies the deposition of callose in response to bacterial infection.

-

Infiltration: Plant leaves are infiltrated with bacterial suspensions (OD₆₀₀ of 0.2).

-

Staining: After 12 hours, the leaves are cleared of chlorophyll by incubation in 95% ethanol. The cleared leaves are then stained with a 0.01% solution of aniline blue in 150 mM K₂HPO₄ for 2 hours in the dark.

-

Visualization: The stained leaves are mounted on microscope slides in 50% glycerol. Callose deposits are visualized as bright fluorescent spots under UV light using an epifluorescence microscope.

-

Quantification: The number of callose deposits per unit area is counted using image analysis software.

Figure 2: Experimental workflow for the discovery and functional characterization of this compound.

Functional Redundancy and Evolutionary Context

Genomic analysis has revealed an interesting pattern: the presence of the hsv operon (encoding this compound biosynthesis) and the genes for another phytotoxin, phaseolotoxin, are often mutually exclusive in closely related strains of P. syringae[1]. Phaseolotoxin is known to inhibit the biosynthesis of arginine and polyamines in the host plant[1]. This suggests a functional redundancy where this compound and phaseolotoxin represent two distinct but complementary strategies to disrupt the same host defense pathway—one by blocking the production of key signaling molecules (phaseolotoxin) and the other by inhibiting their signaling potentiation (this compound).

Conclusion and Future Directions

This compound is a potent, widely distributed virulence factor that suppresses plant immunity by inhibiting the polyamine- and arginine-potentiated MAMP-induced oxidative burst. Its discovery and characterization have provided significant insights into the molecular strategies employed by bacterial pathogens to overcome host defenses. For researchers in drug development, understanding the specific molecular targets of this compound within the plant's signaling network could pave the way for the development of novel crop protection agents that either block this compound's action or bolster the plant's resilience to this mode of immune suppression. Future research should focus on identifying the direct molecular target(s) of this compound in the plant cell to fully unravel its mechanism of action.

References

Phevamine A: A Novel Virulence Factor in Phytopathogens - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae and Erwinia amylovora.[1][2][3] This molecule plays a crucial role in overcoming host plant defense mechanisms, thereby promoting bacterial growth and disease progression.[1][3] this compound's unique structure and mode of action distinguish it from other known bacterial phytotoxins.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its role as a virulence factor, its mechanism of action, and the experimental methodologies used to characterize its function.

Chemical Structure and Biosynthesis

This compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][3] Its biosynthesis is directed by a three-gene operon known as the hrp-associated systemic virulence (hsv) operon.[1][2][3] The expression of this operon is, in part, regulated by the sigma factor HrpL, a key regulator of virulence in P. syringae.[1][2] The hsv operon is found in approximately 37% of P. syringae genomes, indicating that this compound is a widely distributed virulence factor among phytopathogens.[1][2][3]

Mechanism of Action: Suppression of Plant Immunity

This compound contributes to bacterial virulence by suppressing key components of the plant's innate immune system. The plant immune system has two main layers: PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).[4][5] PTI is initiated upon recognition of conserved pathogen-associated molecular patterns (PAMPs), such as flagellin, leading to a cascade of defense responses.[1][5]

This compound has been shown to suppress both early and late markers of PTI.[1][3] Its primary mechanism involves the inhibition of the reactive oxygen species (ROS) burst, a rapid and critical defense response upon PAMP recognition.[1][2][3] Specifically, this compound counteracts the potentiation of the flg22-induced ROS burst by spermidine and L-arginine.[1][2][3][6] In addition to suppressing the ROS burst, the hsv operon, responsible for this compound production, also suppresses other defense responses, including the deposition of callose to reinforce the plant cell wall and host cell death.[1][3]

The following diagram illustrates the proposed signaling pathway for this compound's suppression of plant immunity.

Caption: this compound suppresses the potentiation of the PAMP-induced ROS burst by spermidine and L-arginine.

Quantitative Data on this compound's Virulence

The following tables summarize the quantitative data from key experiments demonstrating the role of the hsv operon and this compound in bacterial virulence and suppression of plant defenses.

Table 1: Effect of hsv Operon on Bacterial Growth in Arabidopsis thaliana

| Bacterial Strain | Days Post-Infection | Bacterial Titer (cfu/mg) | Fold Change vs. Wild-Type |

| Pto-Cor⁻ (Wild-Type) | 3 | ~10⁷ | - |

| Pto-Cor⁻Δhsv1 | 3 | ~10⁶ | ~10-fold decrease |

| Pto-Cor⁻Δhsv2 | 3 | ~10⁶ | ~10-fold decrease |

Data adapted from O'Neill et al., 2018.[3]

Table 2: Effect of hsv Operon on Callose Deposition in Arabidopsis thaliana

| Bacterial Strain | Relative Callose Intensity |

| PtoD28E | Lower |

| PtoD28EΔhsv | Higher |

| PtoD28EΔhsv + hsv (Complemented) | Lower |

Data adapted from O'Neill et al., 2018.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize this compound.

Bacterial Growth Assay in Arabidopsis thaliana

This protocol is used to assess the contribution of the hsv operon to the virulence of Pseudomonas syringae.

-

Bacterial Strains and Growth Conditions:

-

Wild-type P. syringae pv. tomato DC3000 (Pto) and hsv deletion mutants are grown overnight in liquid LB medium at 30°C.

-

Bacterial cells are pelleted by centrifugation, washed, and resuspended in 10 mM MgSO₄ to the desired concentration (e.g., 1 x 10⁸ cfu/mL).

-

-

Plant Inoculation:

-

Four-week-old Arabidopsis thaliana plants are inoculated by dipping the aerial tissues into the bacterial suspension containing 0.02% Silwet L-77 for 30 seconds.

-

Inoculated plants are kept at high humidity for the first 24 hours.

-

-

Quantification of Bacterial Growth:

-

At specified time points (e.g., 0 and 3 days post-infection), leaf discs are collected from inoculated plants.

-

The leaf tissue is homogenized in 10 mM MgSO₄.

-

Serial dilutions of the homogenate are plated on solid LB medium with appropriate antibiotics.

-

Colony-forming units (cfu) are counted after incubation at 30°C for 48 hours to determine the bacterial titer per unit of leaf weight.

-

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the effect of this compound on the PAMP-induced ROS burst in leaf tissue.

-

Plant Material Preparation:

-

Leaf discs are collected from four-week-old Nicotiana benthamiana or Arabidopsis thaliana plants using a cork borer.

-

The leaf discs are floated overnight in sterile water in a 96-well plate to reduce wounding-induced ROS.

-

-

Assay Procedure:

-

The water is replaced with a solution containing luminol, horseradish peroxidase (HRP), and the PAMP elicitor (e.g., flg22 peptide).

-

Test compounds (e.g., this compound, spermidine, L-arginine) are added to the appropriate wells.

-

Luminescence, which is proportional to the amount of ROS produced, is measured immediately and at regular intervals using a plate reader.

-

-

Data Analysis:

-

The total luminescence over the measurement period is integrated to quantify the total ROS production.

-

The effect of this compound is determined by comparing the ROS burst in the presence and absence of the molecule.

-

The following diagram illustrates the workflow for the ROS burst assay.

Caption: A generalized workflow for measuring the PAMP-induced ROS burst in plant leaf tissue.

Callose Deposition Assay

This assay is used to visualize and quantify a key plant defense response that is suppressed by the hsv operon.

-

Bacterial Inoculation:

-

P. syringae strains are grown and prepared as described for the bacterial growth assay.

-

The bacterial suspension is infiltrated into the leaves of four-week-old Arabidopsis thaliana plants using a needleless syringe.

-

-

Sample Preparation and Staining:

-

After 8-12 hours, the infiltrated leaves are cleared of chlorophyll by incubation in an ethanol series.

-

The cleared leaves are stained with aniline blue, which specifically binds to callose.

-

-

Visualization and Quantification:

-

Callose deposits, which appear as bright fluorescent spots under UV light, are visualized using an epifluorescence microscope.

-

The number of callose deposits per unit area is quantified using image analysis software.

-

Implications for Drug Development

The discovery of this compound and the elucidation of its mechanism of action open up new avenues for the development of novel crop protection strategies. Targeting the biosynthesis or activity of this compound could represent a viable approach to control diseases caused by P. syringae and other phytopathogens that utilize this virulence factor. Potential strategies could include:

-

Inhibitors of the Hsv enzymes: Developing small molecules that inhibit the enzymes encoded by the hsv operon would block the production of this compound.

-

Antagonists of this compound: Designing molecules that block the interaction of this compound with its host target could negate its immunosuppressive effects.

-

Breeding for resistance: Screening for plant varieties that are insensitive to this compound could lead to the development of crops with enhanced resistance to pathogens that produce this molecule.

Conclusion

This compound is a significant virulence factor that enhances the pathogenicity of a wide range of bacterial phytopathogens by suppressing the host's innate immunity.[1][2][3] A thorough understanding of its biosynthesis, mechanism of action, and the experimental techniques used to study it is essential for researchers and scientists working in plant pathology and for professionals involved in the development of new anti-infective agents for agriculture. Further research into the host targets of this compound will be critical for a complete understanding of its function and for the development of effective control strategies.

References

- 1. labs.bio.unc.edu [labs.bio.unc.edu]

- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Phevamine A: A Novel Suppressor of Plant Innate Immunity

An In-depth Technical Guide on its Biological Activity and Mechanism of Action in Host Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phevamine A is a small molecule virulence factor produced by various plant pathogenic bacteria, including Pseudomonas syringae.[1] This technical guide provides a comprehensive overview of the biological activity of this compound on host plant cells, with a focus on its role in suppressing plant innate immunity. This compound has been shown to inhibit both early and late immune responses, including the generation of reactive oxygen species (ROS) and the deposition of callose, a key component of cell wall reinforcement.[2][3] The mechanism of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced ROS bursts by polyamines and L-arginine.[2][4] This guide details the experimental protocols used to elucidate these findings, presents quantitative data in a structured format, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

Plants possess a sophisticated innate immune system to defend against invading pathogens. This system relies on the recognition of MAMPs by pattern recognition receptors (PRRs) on the plant cell surface, which triggers a cascade of downstream signaling events collectively known as pattern-triggered immunity (PTI).[5] Key PTI responses include the rapid production of ROS (the "oxidative burst"), the activation of mitogen-activated protein kinase (MAPK) cascades, transcriptional reprogramming, and the reinforcement of the cell wall through the deposition of callose.[2][6]

Bacterial pathogens have evolved a variety of strategies to overcome PTI, including the secretion of effector proteins and the production of small molecule virulence factors.[3][4] this compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, has been identified as a widely distributed virulence factor that plays a crucial role in suppressing plant immune responses.[1][4]

Biological Activity of this compound

This compound has been demonstrated to suppress both early and late markers of plant immunity, thereby promoting bacterial growth and virulence in host plants.[1][2]

Suppression of Early Immune Responses: The Oxidative Burst

One of the earliest responses in PTI is the production of ROS. This compound has been shown to suppress the potentiation of the MAMP-induced ROS burst that is mediated by polyamines such as spermidine and the amino acid L-arginine.[2][4] However, this compound does not directly inhibit the MAMP-induced ROS burst itself.[2]

Suppression of Late Immune Responses: Callose Deposition

Callose deposition is a critical late response in PTI that reinforces the plant cell wall at the site of infection, forming a physical barrier to pathogen ingress.[2][6] The hsv (hrp-associated systemic virulence) operon, which is responsible for the biosynthesis of this compound, has been shown to suppress callose deposition induced by bacterial components.[2][7]

Promotion of Bacterial Virulence

By suppressing host immune responses, this compound contributes to the overall virulence of pathogenic bacteria. Deletion of the hsv operon in a coronatine-deficient mutant of Pseudomonas syringae pv. tomato DC3000 resulted in reduced bacterial growth in Arabidopsis thaliana seedlings.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on the biological activity of this compound.

Table 1: Effect of this compound on flg22-Induced ROS Burst in Nicotiana benthamiana

| Treatment | Peak Luminescence (Relative Light Units) |

| flg22 (50 nM) | ~1500 |

| flg22 (50 nM) + Spermidine (400 µM) | ~6000 |

| flg22 (50 nM) + Spermidine (400 µM) + this compound (400 µM) | ~2000 |

| This compound (400 µM) | No significant change |

Data adapted from O'Neill et al., 2018.[2]

Table 2: Effect of the hsv Operon on Bacterial Growth in Arabidopsis thaliana

| Bacterial Strain | Bacterial Titer (log cfu/mg leaf tissue) at 3 dpi |

| Pto DC3118 (Pto-Cor⁻) | ~6.5 |

| Pto-Cor⁻Δhsv1 | ~5.5 |

| Pto-Cor⁻Δhsv2 | ~5.5 |

Data adapted from O'Neill et al., 2018.[2]

Table 3: Effect of the hsv Operon on Callose Deposition in Arabidopsis thaliana

| Infiltrated Strain | Relative Callose Intensity (deposits per field) |

| PtoD28E | ~100 |

| PtoD28EΔhsv | ~250 |

| PtoD28EΔhsv + hsv complementation | ~120 |

Data adapted from O'Neill et al., 2018.[2]

Signaling Pathway of this compound Action

This compound is proposed to act downstream of the initial MAMP recognition and the subsequent calcium influx into the cytosol. It specifically targets the potentiation of the ROS burst by polyamines and L-arginine.

Caption: Proposed signaling pathway for this compound-mediated suppression of plant immunity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS in plant leaf tissue upon elicitation with a MAMP.

-

Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Nicotiana benthamiana or Arabidopsis thaliana plants.

-

Incubation: Leaf discs are floated adaxial side up in a 96-well white plate containing 200 µL of sterile water and incubated overnight at room temperature.

-

Elicitation: The water is replaced with 100 µL of an elicitation solution containing 20 µg/mL horseradish peroxidase, 100 µM L-012 (a luminol-based chemiluminescent probe), and the desired concentrations of MAMP (e.g., 50 nM flg22), polyamines (e.g., 400 µM spermidine), and this compound (e.g., 400 µM).

-

Measurement: Luminescence is measured immediately and at 2-minute intervals for at least 60 minutes using a plate reader.

Callose Deposition Assay

This protocol visualizes and quantifies callose deposition in plant leaves.[2][7]

-

Infiltration: Leaves of 3- to 5-week-old Arabidopsis thaliana plants are infiltrated with bacterial suspensions (OD₆₀₀ = 0.2) in 10 mM MgCl₂.

-

Sample Collection: Leaf discs are collected approximately 20 hours post-infiltration.

-

Clearing and Dehydration: The tissue is cleared of chlorophyll and dehydrated by incubating in 96% ethanol overnight at 37°C.[2][7]

-

Staining: Cleared leaves are washed with distilled water and then stained with 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 4 hours at room temperature.[2]

-

Visualization and Quantification: Callose deposits are visualized using fluorescence microscopy with a UV filter. The number of callose deposits per field of view is quantified using image analysis software.

Caption: Experimental workflow for the callose deposition assay.

Bacterial Growth Assay in Planta

This protocol quantifies the growth of bacterial pathogens within plant tissue.[2]

-

Inoculation: Four-week-old Arabidopsis thaliana plants are spray-inoculated with a bacterial suspension (OD₆₀₀ = 0.2) containing 0.02% Silwet L-77.

-

Incubation: Plants are kept at high humidity for 3 days.

-

Sample Collection: Leaf discs are collected at 0 and 3 days post-inoculation (dpi).

-

Bacterial Extraction: Leaf discs are weighed and then homogenized in 10 mM MgCl₂.

-

Plating and Incubation: Serial dilutions of the homogenate are plated on appropriate selective media. Plates are incubated at 28°C for 2 days.

-

Quantification: Bacterial colonies are counted, and the colony-forming units (cfu) per milligram of leaf tissue are calculated.

Conclusion and Future Directions

This compound represents a significant virulence factor employed by bacterial phytopathogens to suppress host immunity. Its ability to interfere with polyamine- and arginine-potentiated ROS production highlights a sophisticated mechanism of host manipulation. Understanding the precise molecular targets of this compound will be a key area for future research. The structural similarity of this compound to certain polyamine toxins that target ion channels suggests that it may have a related mechanism of action.[7] Further investigation into the host proteins that interact with this compound could lead to the development of novel strategies to enhance plant disease resistance, and may also provide insights into the role of polyamines in plant defense signaling. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to combat plant diseases.

References

- 1. pnas.org [pnas.org]

- 2. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudomonas syringae type III effector HopAF1 suppresses plant immunity by targeting methionine recycling to block ethylene induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]

- 7. labs.bio.unc.edu [labs.bio.unc.edu]

Phevamine A's Interaction with Spermidine and L-arginine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevamine A, a small molecule virulence factor produced by various phytopathogenic bacteria, has emerged as a significant modulator of plant immune responses. Its mechanism of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced reactive oxygen species (ROS) burst by both spermidine and L-arginine. This technical guide provides an in-depth overview of the known interactions of this compound with the spermidine and L-arginine metabolic pathways. It consolidates quantitative data on enzyme inhibition, details key experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development. The evidence strongly points to this compound directly targeting arginine decarboxylase (ADC), a key enzyme in the polyamine biosynthesis pathway derived from L-arginine.

Introduction

Bacterial pathogens have evolved sophisticated strategies to overcome host defenses. One such strategy is the production of small molecule virulence factors that interfere with host cellular processes. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is produced by phytopathogens like Pseudomonas syringae[1][2][3]. It plays a crucial role in promoting bacterial growth and virulence by suppressing plant immune responses, particularly the rapid production of reactive oxygen species (ROS), a hallmark of pattern-triggered immunity (PTI)[4][5].

Spermidine and L-arginine are key metabolites in various physiological processes, including plant defense. They have been shown to potentiate the ROS burst triggered by MAMPs such as the bacterial flagellin epitope flg22[4][5]. This compound exerts its virulence function by counteracting this potentiation[3][4][5]. Understanding the molecular basis of this interaction is critical for developing novel strategies to combat plant diseases and may offer insights into analogous pathways in other biological systems.

Molecular Interaction with the L-arginine and Spermidine Pathways

Current research indicates a direct interaction between this compound and a key enzyme in the L-arginine-dependent polyamine biosynthesis pathway.

Inhibition of Arginine Decarboxylase (ADC)

The primary known molecular target of this compound is arginine decarboxylase (ADC), the first enzyme in the pathway converting L-arginine to polyamines[2]. Studies on purified tomato arginine decarboxylase (SlADC1) have demonstrated that this compound acts as a competitive inhibitor of this enzyme[2]. This inhibition curtails the production of agmatine, the precursor for putrescine and subsequently spermidine and spermine.

Suppression of Spermidine- and L-arginine-Potentiated ROS Burst

While the direct inhibition of ADC explains the interference with the L-arginine pathway, the mechanism by which this compound suppresses the spermidine-potentiated ROS burst is less clear. This compound is a modified spermidine molecule itself, suggesting a potential for competitive antagonism at a yet-unidentified binding site or receptor involved in the spermidine-mediated potentiation of ROS production[4]. It is important to note that this compound does not directly suppress the flg22-induced ROS burst itself, but specifically targets the enhancement of this response by spermidine and L-arginine[4][5].

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic activity of arginine decarboxylase and the inhibitory effect of this compound.

Table 1: Steady-State Kinetic Parameters of Tomato Arginine Decarboxylase (SlADC1) [2]

| Parameter | Value |

| KM for L-arginine | 0.6 ± 0.1 mM |

| kcat | 16.3 ± 0.5 s-1 |

| kcat/KM | 3.0 ± 0.4 x 104 M-1s-1 |

Table 2: Inhibition of SlADC1 by this compound [2]

| Inhibitor | Inhibition Type | Concentration for noticeable reduction in activity |

| This compound | Competitive | High micromolar (µM) concentrations |

Table 3: Concentrations used in ROS Burst Potentiation Assays [4]

| Compound | Concentration Range | Plant Species |

| flg22 | 10 nM - 50 nM | Nicotiana benthamiana, Arabidopsis thaliana |

| Spermidine | 300 µM - 400 µM | Nicotiana benthamiana, Arabidopsis thaliana |

| L-arginine | Not specified | Nicotiana benthamiana, Arabidopsis thaliana |

| This compound | 300 µM - 400 µM | Nicotiana benthamiana, Arabidopsis thaliana |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: L-arginine and Spermidine Biosynthesis Pathway and this compound Inhibition.

Caption: this compound suppresses spermidine and L-arginine potentiation of ROS burst.

Caption: Experimental workflow for luminol-based ROS burst assay.

Experimental Protocols

MAMP-Induced Reactive Oxygen Species (ROS) Burst Assay in Plant Leaf Discs

This protocol is adapted from established methods for measuring MAMP-triggered ROS burst in Arabidopsis thaliana and Nicotiana benthamiana leaf discs using a luminol-based assay[6][7][8][9].

Materials:

-

Fully expanded leaves from 4-5 week-old plants.

-

4 mm biopsy punch.

-

96-well white luminometer plates.

-

Sterile distilled water.

-

Luminol (e.g., L-012).

-

Horseradish peroxidase (HRP).

-

flg22 peptide stock solution.

-

Spermidine, L-arginine, and this compound stock solutions.

-

Microplate luminometer.

Procedure:

-

Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully excise leaf discs, avoiding the midvein. Place one disc per well into a 96-well white luminometer plate containing 100-150 µL of sterile distilled water[6][7].

-

Recovery: Cover the plate and incubate at room temperature overnight to allow the leaf discs to recover from the wounding stress[6][8].

-

Elicitation: The following day, carefully remove the water from each well.

-

Treatment Application: Prepare the treatment solutions. For a typical experiment, this will include a control (e.g., water or buffer), flg22 alone, flg22 with spermidine or L-arginine, and flg22 with spermidine/L-arginine and this compound.

-

Assay Solution: Prepare the final assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 10-20 µg/mL) in sterile water or an appropriate buffer (e.g., 20mM MOPS, pH 7.5)[6][10]. Add the respective treatments to this assay solution.

-

Measurement: Add 100 µL of the final assay solution containing the elicitors and other compounds to each well. Immediately place the plate in a microplate luminometer and measure luminescence over a period of 40-90 minutes, taking readings at 1-2 minute intervals[6][8].

-

Data Analysis: The data is typically represented as relative light units (RLU) over time. The total ROS production can be quantified by calculating the area under the curve.

Arginine Decarboxylase (ADC) Inhibition Assay

This protocol is based on the characterization of tomato ADC (SlADC1) inhibition by this compound[2].

Materials:

-

Purified recombinant ADC enzyme.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2.5 mM MgSO4 and pyridoxal 5'-phosphate cofactor).

-

L-arginine stock solution.

-

This compound stock solutions at various concentrations.

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Enzyme Reaction: In a microcentrifuge tube, combine the purified ADC enzyme with the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Substrate Addition: Initiate the reaction by adding a known concentration of L-arginine.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an acid).

-

Product Quantification: Analyze the reaction mixture using LC-MS to quantify the amount of agmatine produced.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. For competitive inhibition, the data can be analyzed using Lineweaver-Burk plots to determine the inhibition constant (Ki).

Conclusion and Future Directions

This compound is a potent virulence factor that effectively suppresses plant innate immunity by interfering with the spermidine and L-arginine-potentiated ROS burst. The direct competitive inhibition of arginine decarboxylase provides a clear mechanism for its interaction with the L-arginine pathway. However, the precise molecular target and mechanism by which this compound antagonizes the spermidine-mediated potentiation of the ROS burst remain to be fully elucidated.

Future research should focus on:

-

Identifying the plant cellular component(s) that bind spermidine to potentiate the ROS burst.

-

Investigating whether this compound directly competes with spermidine for binding to this component.

-

Exploring the potential inhibitory effects of this compound on other enzymes in the polyamine and L-arginine metabolic pathways.

-

Leveraging the understanding of this compound's mechanism to design novel inhibitors of bacterial virulence or to develop strategies for enhancing plant disease resistance.

This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the intricate interplay between this compound and these crucial metabolic pathways, ultimately contributing to the development of innovative solutions in agriculture and beyond.

References

- 1. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]

- 2. Purification and characterization of tomato arginine decarboxylase and its inhibition by the bacterial small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]

- 7. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jove.com [jove.com]

- 10. researchgate.net [researchgate.net]

The Evolutionary Gambit: Phevamine A as a Key Virulence Factor in Bacterial Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the perpetual arms race between bacterial pathogens and their hosts, the evolution of sophisticated molecular weaponry is paramount for successful infection. This whitepaper delves into the evolutionary significance and molecular underpinnings of Phevamine A, a small-molecule virulence factor deployed by a range of plant-pathogenic bacteria, most notably Pseudomonas syringae. We will explore its biosynthesis, mechanism of action in suppressing host immunity, and the experimental evidence that substantiates its role as a crucial determinant of pathogenicity. This guide provides detailed experimental protocols, quantitative data summaries, and visual diagrams of the key molecular pathways, offering a comprehensive resource for researchers in bacteriology, plant pathology, and drug development.

Introduction: The Evolutionary Context of Bacterial Virulence

Bacterial pathogens have evolved a diverse arsenal of virulence factors to overcome host defenses and establish infection.[1] These factors often include small-molecule toxins and phytohormone mimics that manipulate host cellular processes to the pathogen's advantage.[1][2] The evolution of these molecules is driven by the strong selective pressure exerted by the host's immune system. The presence of virulence factors like this compound in a significant portion of pathogenic bacterial genomes highlights their evolutionary importance for the pathogen's survival and propagation.[1][3]

This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is a product of the hrp-associated systemic virulence (hsv) operon.[1][2][3] This operon is under the control of the virulence-associated sigma factor HrpL, firmly linking this compound production to the broader pathogenic program of the bacterium.[4][5] The widespread distribution of the hsv operon across different bacterial genera, including Pseudomonas, Erwinia, and Pantoea, suggests that this compound is a conserved and evolutionarily successful tool for host manipulation.[2][3] Notably, its genomic distribution is often mutually exclusive with that of another toxin, phaseolotoxin, suggesting a degree of functional redundancy and convergent evolution in targeting host immunity.[3]

Data Presentation: Quantifying the Impact of this compound

The following tables summarize the key quantitative and qualitative findings from studies on this compound, providing a clear overview of its effects on bacterial virulence and host immunity.

Table 1: Effect of the hsv Operon on Bacterial Growth in Arabidopsis thaliana

| Bacterial Strain | Relevant Genotype | Mean Bacterial Titer (log CFU/cm²) at 3 dpi | Observation |

| Pto DC3118 | Wild-type (coronatine-deficient) | Higher | Establishes successful infection. |

| Pto DC3118 Δhsv1 | hsv operon deletion mutant | Significantly Lower | Reduced ability to proliferate in the host, indicating the hsv operon is required for full virulence.[6] |

| Pto DC3118 Δhsv2 | hsv operon deletion mutant | Significantly Lower | Confirms the role of the hsv operon in promoting bacterial growth within the host.[6] |

Table 2: Suppression of Plant Immune Responses by the hsv Operon and this compound

| Immune Response Marker | Experimental System | Treatment/Bacterial Strain | Result |

| Callose Deposition | A. thaliana leaves | PtoD28E | Basal level of callose deposition. |

| PtoD28EΔhsv | Higher callose deposition compared to the parent strain, indicating the hsv operon suppresses this defense response.[6] | ||

| PtoD28EΔhsv + hsv | Complementation with the hsv operon restores the suppression of callose deposition.[6] | ||

| Reactive Oxygen Species (ROS) Burst | N. benthamiana leaf disks | 50 nM flg22 + 400 µM Spermidine | Potentiated ROS burst. |

| 50 nM flg22 + 400 µM Spermidine + 400 µM this compound | Suppression of the spermidine-potentiated ROS burst, demonstrating this compound's inhibitory effect on this early immune response.[1] |

Molecular Mechanisms and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized by the enzymatic machinery encoded by the three-gene hsv operon. The pathway involves the condensation of L-phenylalanine, L-valine, and a modified spermidine molecule.

Caption: Biosynthetic pathway of this compound.

Suppression of Host Immune Signaling

This compound's primary role in virulence is the suppression of the host's innate immunity. A key early event in plant immunity is the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22, which triggers a rapid burst of reactive oxygen species (ROS).[3] Certain host-derived molecules, like spermidine and L-arginine, can potentiate, or amplify, this MAMP-induced ROS burst. This compound acts by specifically counteracting this potentiation, thereby dampening the overall immune response.[1][3]

Caption: this compound's mechanism of immune suppression.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the function of this compound.

In Vitro Biosynthesis of this compound

This protocol allows for the production and purification of this compound for structural and functional studies.

-

Reaction Setup: In a 1 mL reaction volume, combine the following components:

-

5 mM L-arginine

-

5 mM spermidine

-

1 mM L-valine

-

0.5 mM L-phenylalanine

-

100 mM HEPES buffer (pH 7.5)

-

2 mM MgCl₂

-

1 mM ATP

-

20 µM purified HsvA protein

-

10 µM purified HsvB protein

-

10 µM purified HsvC protein

-

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours.

-

Quenching: Stop the reaction by adding 1 mL of acetonitrile and incubate at -20°C overnight to precipitate the proteins.

-

Purification: Remove the precipitated proteins by centrifugation. The supernatant containing this compound can then be purified using chromatographic techniques.

Bacterial Growth Assay in Arabidopsis thaliana

This assay quantifies the contribution of the hsv operon to bacterial proliferation in a host plant.

-

Bacterial Culture: Grow Pseudomonas syringae strains (e.g., Pto DC3118 and its Δhsv mutants) in a suitable liquid medium to the desired optical density.

-

Inoculation: Inoculate 4-5 week-old A. thaliana plants by dip inoculation into a bacterial suspension (OD₆₀₀ = 0.2) containing 0.02% Silwet L-77.

-

Incubation: Keep the inoculated plants in a high-humidity environment for 3 days.

-

Quantification: At 3 days post-infection, collect leaf discs of a known area. Homogenize the tissue in 10 mM MgCl₂.

-

Plating and Counting: Serially dilute the homogenate and plate on appropriate selective media. Incubate until colonies are visible and count the colony-forming units (CFU) to determine the bacterial titer per unit of leaf area.

Callose Deposition Assay

This method visualizes and quantifies a key plant defense response.

-

Infiltration: Infiltrate leaves of 3-5 week-old A. thaliana plants with Pseudomonas strains at an OD₆₀₀ of 0.2 in 10 mM MgCl₂.

-

Incubation: Collect the infiltrated leaves after approximately 20 hours.

-

Clearing: Destain the leaves by incubating in 96% ethanol overnight at 37°C to remove chlorophyll.

-

Staining: Wash the cleared leaves with distilled water and then stain with 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5).

-

Visualization and Quantification: Visualize the callose deposits using fluorescence microscopy. The number and size of the deposits can be quantified using image analysis software.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the early immune response of plant tissue to MAMPs.

-

Tissue Preparation: Prepare leaf discs from 4-6 week-old Nicotiana benthamiana or A. thaliana plants and float them in water overnight in a 96-well plate.

-

Assay Solution: Replace the water with an assay solution containing a luminol derivative (e.g., L-012) and horseradish peroxidase.

-

Treatment Application: Add the treatments to the wells. For example:

-

Control: Water

-

MAMP stimulation: 50 nM flg22

-

Potentiation: 50 nM flg22 + 400 µM spermidine

-

Suppression: 50 nM flg22 + 400 µM spermidine + 400 µM this compound

-

-

Measurement: Immediately measure the luminescence generated by the ROS burst over time using a plate reader. The data is typically plotted as relative light units (RLU) versus time.

Conclusion and Future Directions

This compound represents a significant evolutionary innovation for bacterial pathogens, providing a potent mechanism to disable a key component of the plant's early immune response. Its widespread distribution underscores its importance in the fitness of these pathogens. The elucidation of its structure, biosynthetic pathway, and mechanism of action provides a valuable framework for understanding the molecular intricacies of host-pathogen interactions.

For drug development professionals, the enzymes in the this compound biosynthetic pathway, such as HsvA, HsvB, and HsvC, represent potential targets for novel anti-infective agents. Inhibiting the production of this compound could render pathogens more susceptible to the host's natural defenses, offering a promising strategy to combat plant diseases. Future research should focus on high-throughput screening for inhibitors of these enzymes and further exploring the downstream effects of this compound on host cellular signaling. Understanding the full extent of this compound's influence on host physiology will be critical in developing durable resistance strategies and novel therapeutic interventions.

References

- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labs.bio.unc.edu [labs.bio.unc.edu]

- 4. cris.iucc.ac.il [cris.iucc.ac.il]

- 5. air.unimi.it [air.unimi.it]

- 6. pnas.org [pnas.org]

Initial Characterization of Phevamine A: A Technical Guide to Its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational understanding of the physicochemical properties of Phevamine A, a virulence factor produced by the plant pathogen Pseudomonas syringae. This compound has been identified as a suppressor of plant immune responses, making its characterization crucial for the development of novel plant protection strategies and as a potential tool in drug discovery.[1][2][3] This document summarizes the known properties of this compound and outlines standard experimental protocols for its further characterization.

Core Physicochemical Properties

This compound is a complex natural product, a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[2][3][4][5] While extensive experimental data on its physicochemical properties are not yet publicly available, the following information has been compiled from existing literature and computational predictions.

| Property | Value | Source |

| Chemical Formula | C22H39N7O2 | [6][7][8] |

| Molecular Weight | 433.60 g/mol | [7][8] |

| CAS Number | 2280874-34-0 | [6][7][8] |

| Computed LogP | -0.5 | [8] |

| Storage Conditions | Short-term: 0°C; Long-term: -20°C (desiccated) | [6][7] |

Experimental Protocols for Further Characterization

To facilitate a more comprehensive understanding of this compound's behavior in various environments, the following standard experimental protocols are recommended for the determination of key physicochemical parameters.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.

-